molecular formula C18H15NO3 B14379342 2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-28-5

2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14379342
CAS No.: 90062-28-5
M. Wt: 293.3 g/mol
InChI Key: JILQVYVVYVNDFN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that features an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with methylamine and phenylacetic acid in the presence of a catalyst can lead to the formation of the desired oxazinone ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one is unique due to its specific oxazinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90062-28-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C18H15NO3/c1-12-16(13-6-4-3-5-7-13)22-18(19-17(12)20)14-8-10-15(21-2)11-9-14/h3-11H,1-2H3

InChI Key

JILQVYVVYVNDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=NC1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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